N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide is a compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 2-methoxyadamantane with a suitable sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, thereby inhibiting their function. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(adamantan-2-yl)methyl)-3,4-dimethylbenzene-1-sulfonamide
- N-(2-hydroxyadamantan-2-yl)methyl)-3,4-dimethylbenzene-1-sulfonamide
- N-(2-chloroadamantan-2-yl)methyl)-3,4-dimethylbenzene-1-sulfonamide
Uniqueness
N-[(2-methoxyadamantan-2-yl)methyl]-3,4-dimethylbenzene-1-sulfonamide is unique due to the presence of the methoxy group on the adamantane core. This modification can influence the compound’s solubility, stability, and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-13-4-5-19(6-14(13)2)25(22,23)21-12-20(24-3)17-8-15-7-16(10-17)11-18(20)9-15/h4-6,15-18,21H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUGKTNLNVFNQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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